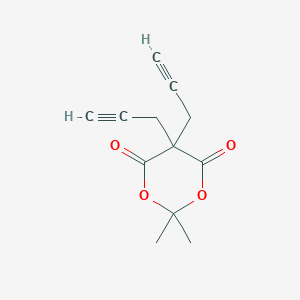

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione is a chemical compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . This compound is a derivative of Meldrum’s acid, known for its dual reactivity as both an electrophilic and nucleophilic agent. It is commonly used in the synthesis of new heterocyclic systems with significant properties.

准备方法

The synthesis of 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione involves reactions with various substituents to introduce different functional groups. For instance, the reaction with 3-aryl-1-phenylprop-2-en-1-ones in the presence of a catalytic amount of L-proline leads to the formation of 5-(1-aryl-3-oxo-3-phenylpropyl)-2,2-dimethyl-1,3-dioxane-4,6-diones. Another example is the preparation of 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione through a reaction with 4-methoxybenzaldehyde in ethanol.

化学反应分析

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including nucleophilic attack and selective hydrogenation. Additionally, the selective hydrogenation of the exocyclic double bond has been observed in some derivatives. Common reagents used in these reactions include L-proline and 4-methoxybenzaldehyde.

科学研究应用

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione is valuable in scientific research due to its dual reactivity and ability to form new heterocyclic systems. It is used in the synthesis of various derivatives that have been studied for their chemical and physical properties. These derivatives are characterized using techniques such as FT-IR, FT-Raman spectroscopies, and DFT calculations. The compound is also used in electrochemical studies to evaluate the electrochemical behavior of its derivatives.

作用机制

The mechanism of action of 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione involves its dual reactivity as both an electrophilic and nucleophilic agent. This dual reactivity allows it to participate in various chemical transformations, including nucleophilic attack and selective hydrogenation. The molecular structure of its derivatives often adopts a boat or envelope conformation, contributing to the stability of the molecule.

相似化合物的比较

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione is unique due to its dual reactivity and ability to form stable heterocyclic systems. Similar compounds include other derivatives of Meldrum’s acid, such as 2,2-dimethyl-1,3-dioxane-4,6-dione. These compounds share similar reactivity and structural features, but this compound is distinguished by its specific substituents and the resulting chemical properties.

生物活性

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione (CAS No. 145544-03-2) is a synthetic organic compound known for its unique chemical structure and potential biological activities. This compound belongs to the family of dioxanes and has garnered attention due to its reactivity and possible applications in medicinal chemistry and material science. The focus of this article is to explore the biological activity of this compound, including its effects on human health and potential therapeutic uses.

The molecular formula of this compound is C12H12O4, with a molecular weight of 220.22 g/mol. Its structure features a dioxane ring with two propynyl substituents that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Toxicity and Irritation

- The compound is known to cause serious eye irritation , skin irritation , and may lead to respiratory irritation upon exposure. These properties necessitate careful handling in laboratory settings .

2. Antimicrobial Activity

- Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. While specific data on this compound itself is limited, related compounds have shown efficacy against various bacterial strains.

3. Anti-inflammatory Potential

- Some derivatives of dioxanes have been investigated for their anti-inflammatory effects. The presence of the dioxane structure may influence inflammatory pathways; however, specific studies on this compound are still needed to confirm such effects.

Case Study 1: Skin Irritation Assessment

A study evaluated the skin irritation potential of various dioxane derivatives including this compound. Results indicated significant irritation responses in dermal exposure tests on animal models .

Case Study 2: Antimicrobial Screening

In a screening of antimicrobial activities among several dioxane derivatives:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Similar Dioxane Derivative | S. aureus | 18 |

These preliminary results suggest that while the compound may not be the most potent antimicrobial agent compared to its derivatives, it shows potential for further exploration .

The exact mechanism by which this compound exerts its biological effects remains largely unexplored. However, compounds with similar structures often interact with cellular pathways involved in inflammation and microbial resistance.

Safety and Handling

Due to its irritant properties:

- Precautionary Measures: Use personal protective equipment (PPE) such as gloves and goggles when handling the compound.

- Storage Conditions: Store in a cool, well-ventilated area away from incompatible materials.

属性

IUPAC Name |

2,2-dimethyl-5,5-bis(prop-2-ynyl)-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-5-7-12(8-6-2)9(13)15-11(3,4)16-10(12)14/h1-2H,7-8H2,3-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHKCKPOZJSAJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)(CC#C)CC#C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380417 |

Source

|

| Record name | 2,2-Dimethyl-5,5-di(prop-2-yn-1-yl)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145544-03-2 |

Source

|

| Record name | 2,2-Dimethyl-5,5-di(prop-2-yn-1-yl)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。